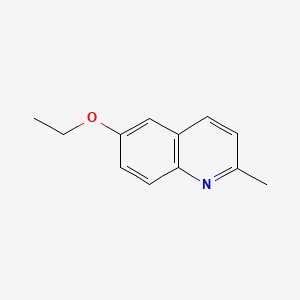

6-Ethoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGXHCUQALWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064428 | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-28-0 | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXY-2-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XN28S08GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-methylquinoline, also known as 6-ethoxyquinaldine, is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including established pharmaceuticals. The strategic placement of an ethoxy group at the 6-position and a methyl group at the 2-position of the quinoline ring imparts specific physicochemical characteristics that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity.[1] Understanding these core properties is fundamental for its application in the synthesis of novel therapeutic agents and for the development of robust analytical methodologies.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by experimental data and established analytical protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of this compound in their scientific endeavors.

Chemical Identity and Structure

The structural framework of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The ethoxy and methyl substituents modify the electron distribution and steric factors of the parent quinoline molecule, thereby influencing its chemical reactivity and intermolecular interactions.

// Nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C4a [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-3.5!"]; C6 [label="C", pos="0,-4.2!"]; C7 [label="C", pos="-1.2,-3.5!"]; C8 [label="C", pos="-1.2,-2.1!"]; C8a [label="C", pos="0,-1.4!"]; C_Me [label="CH₃", pos="1.5,2.1!"]; O [label="O", pos="0,-5.6!"]; C_Et1 [label="CH₂", pos="-1.2,-6.3!"]; C_Et2 [label="CH₃", pos="-2.4,-5.6!"];

// Edges for the bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5]; C2 -- C_Me [len=1.5]; C6 -- O [len=1.5]; O -- C_Et1 [len=1.5]; C_Et1 -- C_Et2 [len=1.5];

// Aromatic rings N1 -- C2 -- C3 -- C4 -- C4a -- C8a -- N1; C4a -- C5 -- C6 -- C7 -- C8 -- C8a -- C4a; } Chemical Structure of this compound

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | - |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | 71-72 °C | CAS Common Chemistry |

| Boiling Point | 169-175 °C at 14 Torr | CAS Common Chemistry |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 5.90 ± 0.43 | ChemicalBook |

| Solubility | More soluble in organic solvents than in water.[1] | CymitQuimica |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the successful application of any chemical compound in research and development. Below are detailed, step-by-step methodologies for key experiments relevant to this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a solid transitions to a liquid at atmospheric pressure.

Apparatus:

-

Melting point apparatus (e.g., capillary melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.

-

Validation: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is suitable for assessing its purity.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio should be optimized to achieve good separation. A small amount of an acid, such as formic acid or trifluoroacetic acid, may be added to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent. A series of dilutions are made to create calibration standards.

-

Sample Preparation: A solution of the this compound sample to be analyzed is prepared at a concentration within the calibration range.

-

Analysis: The calibration standards and the sample solution are injected into the HPLC system.

-

Data Acquisition and Processing: The chromatograms are recorded, and the peak areas are integrated. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons at the 2-position, and the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group). The chemical shifts and coupling patterns of the aromatic protons would provide valuable information for confirming the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoline ring, the methyl group, and the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C and C=N stretching vibrations of the quinoline ring.

-

C-O stretching vibration of the ethoxy group.

-

C-N stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The presence of the ethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. This compound is described as being more soluble in organic solvents than in water.[1]

Experimental Determination of Aqueous Solubility (Shake-Flask Method):

Principle: This method involves determining the saturation concentration of the compound in water at a specific temperature.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.

Ionization Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the nitrogen atom in the quinoline ring is basic and can be protonated. The predicted pKa of 5.90 ± 0.43 suggests it is a weak base.

Experimental Determination of pKa (Potentiometric Titration):

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Procedure:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. LogP is a critical parameter in drug design as it influences membrane permeability and protein binding.

Experimental Determination of LogP (Shake-Flask Method):

Principle: This method involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.

Procedure:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed and agitated until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. If swallowed, seek medical attention. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound with notable potential in medicinal chemistry. The presented information, including its chemical identity, core properties, and established analytical methodologies for their determination, serves as a foundational resource for scientists and researchers. A thorough understanding of these properties is essential for the rational design of new molecules, the development of effective drug delivery systems, and the establishment of robust quality control procedures. Further experimental investigation to confirm the predicted values and to fully characterize its spectral and solubility profiles will undoubtedly contribute to unlocking the full potential of this versatile quinoline derivative.

References

-

CAS Common Chemistry. This compound. [Link]

Sources

6-Ethoxy-2-methylquinoline molecular weight and formula

An In-Depth Technical Guide to 6-Ethoxy-2-methylquinoline: Core Properties, Synthesis, and Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound this compound. We will delve into its fundamental molecular characteristics, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline methods for its structural validation, and explore its potential applications as a scaffold in modern drug discovery, grounded in the broader context of quinoline chemistry.

This compound, also known as 6-ethoxyquinaldine, is an aromatic heterocyclic compound.[1][2] Its structure consists of a quinoline bicyclic system, which is a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at the 2-position and an electron-donating ethoxy group at the 6-position.[3] This substitution pattern significantly influences the molecule's electronic properties, solubility, and biological activity, making it a compound of interest in medicinal chemistry.[3] The presence of the ethoxy group, for instance, increases its lipophilicity compared to its methoxy or hydroxyl counterparts, which can affect its pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO | [1][2][3] |

| Molecular Weight | 187.24 g/mol | [1][2][3] |

| CAS Registry Number | 6628-28-0 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 70-72 °C | [1][2] |

| Boiling Point | 169-175 °C @ 14 Torr | [1][2] |

| Solubility | More soluble in organic solvents than in water | [3] |

Synthesis and Mechanistic Insights

The efficient synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. For this compound, a reliable and scalable approach is the Combes quinoline synthesis. This classic method involves the acid-catalyzed reaction of an aniline with a β-diketone. In this case, 4-ethoxyaniline (p-phenetidine) reacts with acetylacetone.

The causality behind this choice of reaction is its robustness and the ready availability of the starting materials. The acidic catalyst (polyphosphoric acid is a common choice) serves a dual purpose: it acts as a Brønsted acid to protonate carbonyls, activating them for nucleophilic attack, and as a powerful dehydrating agent to drive the final cyclization and aromatization step, ensuring a high yield of the desired quinoline core.

Caption: Workflow for the Combes synthesis of this compound.

Experimental Protocol: Combes Synthesis

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 4-ethoxyaniline (1 equiv.) to polyphosphoric acid (PPA, ~10 parts by weight).

-

Initial Condensation: Stir the mixture until a homogenous solution is formed. Slowly add acetylacetone (1.05 equiv.) dropwise to the mixture. Causality: The slow addition is necessary to control the initial exothermic reaction between the aniline and the β-diketone.

-

Cyclization and Aromatization: Heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. The color of the mixture will typically darken. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the stable aromatic quinoline ring.

-

Workup and Precipitation: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. Causality: This quenching step hydrolyzes the PPA and precipitates the organic product, which is insoluble in water.

-

Neutralization: Neutralize the acidic aqueous slurry by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. This should be done in an ice bath to control the heat of neutralization. The crude product will precipitate as a solid.

-

Isolation and Purification: Filter the crude solid using a Büchner funnel and wash thoroughly with cold water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Spectroscopic Characterization and Validation

Post-synthesis, confirming the identity and purity of the target compound is a critical, self-validating step. A combination of standard spectroscopic methods provides unambiguous structural evidence.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet ~1.4 ppm, quartet ~4.1 ppm), a methyl singlet (~2.6 ppm), and multiple signals in the aromatic region (~7.0-8.0 ppm) for the five protons on the quinoline core. |

| ¹³C NMR | 12 distinct signals: 3 aliphatic carbons (methyl and ethoxy carbons) and 9 aromatic/vinylic carbons of the quinoline ring system. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound. |

| IR Spectroscopy | Characteristic absorption bands for aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2980-2850 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1620-1450 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹).[4] |

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[5][6] Quinoline derivatives are actively investigated for a wide range of therapeutic properties.[7]

A particularly compelling area of research for substituted quinolines is in overcoming multidrug resistance (MDR) in cancer. One key mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. The structurally related 6-methoxy-2-arylquinolines have been identified as potential P-gp inhibitors.[8] By analogy, this compound represents a valuable scaffold to explore for similar activity. Its increased lipophilicity may enhance membrane interaction and potency.

Caption: A typical workflow for screening compounds as P-gp inhibitors.

Protocol Example: In Vitro Rhodamine 123 Efflux Assay

This protocol describes a self-validating system to assess P-gp inhibition.

-

Cell Seeding: Seed P-gp-overexpressing cancer cells (e.g., EPG85-257RDB) and their drug-sensitive parental counterparts (EPG85-257P, as a negative control) into 96-well plates and culture until they form a confluent monolayer.

-

Compound Incubation: Wash the cells with buffer. Add fresh medium containing various concentrations of this compound (the test compound) or verapamil (a known P-gp inhibitor, as a positive control). Also include wells with no inhibitor (negative control).

-

Substrate Loading: Add Rhodamine 123, a fluorescent substrate of P-gp, to all wells and incubate for a set period (e.g., 60 minutes). Causality: During this time, Rhodamine 123 will enter the cells. In the absence of an inhibitor, P-gp will actively pump it out.

-

Efflux Period: Remove the medium and replace it with fresh medium (with or without inhibitors as before) and incubate for another period (e.g., 60 minutes) to allow for efflux.

-

Fluorescence Measurement: Wash the cells and lyse them to release the intracellular contents. Measure the fluorescence of the retained Rhodamine 123 using a fluorescence plate reader.

-

Data Analysis: A potent P-gp inhibitor will block the efflux of Rhodamine 123, resulting in higher intracellular fluorescence compared to the negative control. The activity of this compound can be quantified and compared directly to the positive control, verapamil.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available data, the compound presents several hazards.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Avoid breathing dust, fumes, or vapors.[1]

-

Store in a cool, dry place in a tightly sealed container.[1]

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined molecular profile. Its structure is emblematic of the quinoline scaffolds that have proven immensely valuable in drug discovery. The established synthetic routes and clear methods for characterization make it an attractive building block for medicinal chemists. Grounded in the known biological activities of related quinolines, particularly in the context of overcoming multidrug resistance, this compound stands as a promising candidate for further investigation and as a foundational molecule for the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86013, 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Thi Song, L., Yasuoka, C., Asahara, H., & Nishiwaki, N. (2021). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Retrieved from [Link]

-

Daryasafar, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Sbai, A., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Retrieved from [Link]

-

Kumar, A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-methoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Liu, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Martínez-Mera, C., et al. (2022). Synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Retrieved from [Link]

-

Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

Sources

- 1. 2-METHYL-6-ETHOXYQUINOLINE | 6628-28-0 [amp.chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS 6628-28-0: this compound | CymitQuimica [cymitquimica.com]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Analysis of 6-Ethoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-methylquinoline, a quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide provides an in-depth technical overview of the core spectral data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features, thereby providing a comprehensive analytical fingerprint of this compound.

The structural integrity and purity of pharmacologically active molecules are critical in drug development. Spectroscopic techniques provide the necessary tools for unambiguous identification and characterization. This guide is structured to provide not just the data, but also the scientific reasoning behind the acquisition and interpretation of these spectra, ensuring a robust and validated understanding of the molecule's structure.

Figure 1. Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method, providing both retention time for separation and a mass spectrum for identification.

Experimental Protocol: GC-MS

-

Instrumentation : An Agilent Intuvo 9000 GC coupled to a 5977B GC/MSD or equivalent is suitable for this analysis.[1]

-

Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is a logical choice for this aromatic compound.[2] This column provides good separation of a wide range of organic molecules.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate, typically around 1-2 mL/min.[2][3]

-

Injection : A splitless injection is often employed for trace analysis to maximize the amount of analyte reaching the column.[2][3]

-

Temperature Program : A temperature gradient is crucial for separating components in a mixture. A typical program might start at a lower temperature (e.g., 50-100 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to elute compounds with different boiling points.[3]

-

Ionization : Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions, creating a reproducible fragmentation pattern that serves as a molecular fingerprint.[2]

The choice of these parameters is guided by the goal of achieving good chromatographic resolution and a clear, interpretable mass spectrum. The non-polar column is well-suited for the aromatic nature of the quinoline ring system.

Data Summary: Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ (Molecular Ion) |

| 159 | ~40 | [M - C₂H₄]⁺ |

| 130 | ~20 | [M - C₂H₅O]⁺ |

| 115 | ~15 | [M - C₂H₅O - CH₃]⁺ |

| 103 | ~10 | |

| 89 | ~5 | |

| 77 | ~8 | [C₆H₅]⁺ |

Data obtained from GC-MS analysis.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at m/z 187, which corresponds to the molecular weight of the compound (C₁₂H₁₃NO). The presence of a strong molecular ion peak is indicative of a relatively stable aromatic system.

The fragmentation pattern provides valuable structural information. A significant fragment is observed at m/z 159, corresponding to the loss of an ethene molecule (C₂H₄), a common fragmentation pathway for ethyl ethers known as a McLafferty-type rearrangement. Another key fragment appears at m/z 130, resulting from the loss of an ethoxy radical (•OCH₂CH₃). Further fragmentation can lead to the ions observed at lower mass-to-charge ratios.

Figure 3. Key ¹H and ¹³C NMR Signal Correlations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [4]

Experimental Protocol: FTIR

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Sample Preparation : For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. [5]Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation. [4]* Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

Predicted Infrared Absorptions

While an experimental IR spectrum for this compound is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups. The NIST Chemistry WebBook does list the availability of an IR spectrum for this compound. [6]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1620-1580 | C=C and C=N stretch | Quinoline ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1100-1000 | C-O stretch | Alkyl ether |

| 850-750 | C-H bend (out-of-plane) | Aromatic |

The IR spectrum is expected to show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. The quinoline ring system will exhibit characteristic C=C and C=N stretching vibrations. A strong absorption band corresponding to the C-O stretching of the aryl ether is also anticipated.

Conclusion

This technical guide has provided a comprehensive overview of the key spectral data for this compound. The combination of Mass Spectrometry, ¹H NMR, ¹³C NMR, and predicted IR spectroscopy provides a robust and self-validating system for the structural confirmation and purity assessment of this compound. The detailed interpretation of the spectra, coupled with an understanding of the underlying principles of each technique, empowers researchers, scientists, and drug development professionals to confidently identify and characterize this compound in their respective applications. The provided protocols serve as a foundation for obtaining high-quality spectral data, ensuring the integrity and reliability of analytical results.

References

-

The Royal Society of Chemistry. Spectral analysis of quinaldines. The Royal Society of Chemistry. Accessed January 29, 2026. [Link]

-

MDPI. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Accessed January 29, 2026. [Link]

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Accessed January 29, 2026. [Link]

-

ResearchGate. The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. ResearchGate. Accessed January 29, 2026. [Link]

-

ResearchGate. (a) The experimental and (b) simulated IR spectra of the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. ResearchGate. Accessed January 29, 2026. [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Accessed January 29, 2026. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Accessed January 29, 2026. [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Accessed January 29, 2026. [Link]

-

PubChem. 6-Methoxyquinaldine. PubChem. Accessed January 29, 2026. [Link]

-

MDPI. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI. Accessed January 29, 2026. [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Accessed January 29, 2026. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. Reddit. Accessed January 29, 2026. [Link]

-

The Royal Society. Good quantification practices of flavours and fragrances by mass spectrometry. The Royal Society. Accessed January 29, 2026. [Link]

-

NIH. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. NIH. Accessed January 29, 2026. [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Accessed January 29, 2026. [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... ResearchGate. Accessed January 29, 2026. [Link]

-

National Institute of Standards and Technology. 6-Ethoxyquinaldine. NIST Chemistry WebBook. Accessed January 29, 2026. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Ethoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-ethoxy-2-methylquinoline. As a key structural motif in medicinal chemistry, a thorough understanding of the spectroscopic properties of substituted quinolines is paramount for unambiguous structure elucidation, purity assessment, and the investigation of molecular interactions. This document offers a comprehensive exploration of the theoretical underpinnings and practical interpretation of the NMR data for this specific compound, leveraging comparative analysis with closely related analogs to ensure a robust and well-rounded understanding.

Introduction: The Significance of this compound

This compound, also known as 6-ethoxyquinaldine, belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a fundamental component in a vast array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the quinoline ring system dramatically influences the compound's physicochemical properties and biological activity. Therefore, high-fidelity analytical techniques are essential for the unequivocal characterization of these molecules. NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a framework for researchers to interpret and utilize this data effectively in their scientific endeavors.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering system for the quinoline ring is crucial for the correct assignment of NMR signals.

Figure 1. Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl group at the C2 position, and the ethoxy group at the C6 position. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating ethoxy group.

Predicted Chemical Shifts and Coupling Constants

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.2-7.4 | d | J3,4 = ~8.5 | Coupled to H-4. |

| H-4 | ~7.8-8.0 | d | J4,3 = ~8.5 | Deshielded by the ring nitrogen and coupled to H-3. |

| H-5 | ~7.3-7.5 | d | J5,7 = ~2.5 | Meta-coupled to H-7. |

| H-7 | ~7.3-7.5 | dd | J7,8 = ~9.0, J7,5 = ~2.5 | Ortho-coupled to H-8 and meta-coupled to H-5. |

| H-8 | ~7.9-8.1 | d | J8,7 = ~9.0 | Deshielded due to its peri-position to the nitrogen and coupled to H-7. |

| 2-CH₃ | ~2.6-2.8 | s | - | Singlet due to the absence of adjacent protons. |

| O-CH₂-CH₃ | ~4.1-4.3 | q | J = ~7.0 | Quartet due to coupling with the adjacent methyl protons. |

| O-CH₂-CH₃ | ~1.4-1.6 | t | J = ~7.0 | Triplet due to coupling with the adjacent methylene protons. |

Causality behind Predicted Shifts:

-

Aromatic Protons (H-3 to H-8): The protons on the quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The electron-withdrawing nature of the nitrogen atom deshields the protons in the pyridine ring (H-3, H-4) and the peri-proton (H-8). The electron-donating ethoxy group at C-6 will shield the protons on the benzene ring, particularly H-5 and H-7, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted quinoline.

-

Methyl Protons (2-CH₃): The methyl group at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring, leading to a chemical shift in the range of δ 2.6-2.8 ppm.

-

Ethoxy Protons (O-CH₂-CH₃): The methylene protons (O-CH₂) are directly attached to the oxygen atom, which is electronegative, causing a significant downfield shift to around δ 4.1-4.3 ppm. These protons appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (CH₃) of the ethoxy group are further from the oxygen and therefore appear more upfield, at approximately δ 1.4-1.6 ppm, as a triplet due to coupling with the two methylene protons.

Experimental ¹H NMR Spectrum

An unassigned experimental ¹H NMR spectrum for 2-methyl-6-ethoxyquinoline is available from public sources. This spectrum can be interpreted based on the predictions above.

It is important to note that without a high-resolution spectrum with clear multiplicity and integration values, the following is a guided interpretation.

Based on available spectral images, the general features align with the predictions. A singlet for the 2-CH₃ group is typically observed around 2.7 ppm. The characteristic quartet and triplet of the ethoxy group are expected in the regions of 4.1-4.3 ppm and 1.4-1.6 ppm, respectively. The aromatic region will show a series of doublets and a doublet of doublets corresponding to the quinoline ring protons. For a definitive assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) would be necessary to establish proton-proton coupling networks.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will provide a "carbon fingerprint" of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C Chemical Shifts

Based on typical chemical shift ranges for substituted quinolines and the known effects of methyl and ethoxy substituents, the following chemical shifts can be predicted.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158-160 | sp² carbon attached to nitrogen and bearing a methyl group. |

| C-3 | ~120-122 | sp² aromatic CH. |

| C-4 | ~135-137 | sp² aromatic CH. |

| C-4a | ~144-146 | Quaternary sp² carbon at the ring junction. |

| C-5 | ~105-107 | sp² aromatic CH, shielded by the ethoxy group. |

| C-6 | ~156-158 | sp² carbon attached to the electron-donating ethoxy group. |

| C-7 | ~122-124 | sp² aromatic CH. |

| C-8 | ~128-130 | sp² aromatic CH. |

| C-8a | ~147-149 | Quaternary sp² carbon at the ring junction, adjacent to nitrogen. |

| 2-CH₃ | ~24-26 | sp³ methyl carbon. |

| O-CH₂-CH₃ | ~63-65 | sp³ methylene carbon attached to oxygen. |

| O-CH₂-CH₃ | ~14-16 | sp³ methyl carbon of the ethoxy group. |

Causality behind Predicted Shifts:

-

Quaternary Carbons (C-4a, C-6, C-8a): These carbons, lacking directly attached protons, often show weaker signals in proton-decoupled ¹³C NMR spectra. C-6 will be significantly downfield due to the directly attached oxygen. C-8a is deshielded by the adjacent nitrogen.

-

Aromatic CH Carbons (C-3, C-4, C-5, C-7, C-8): These carbons resonate in the typical aromatic region (δ 100-150 ppm). The ethoxy group at C-6 strongly shields the ortho (C-5, C-7) and para (not present) positions.

-

Aliphatic Carbons (2-CH₃, O-CH₂-CH₃, O-CH₂-CH₃): The chemical shifts of these carbons are in the upfield region, consistent with sp³ hybridized carbons. The carbon of the O-CH₂ group is the most downfield of the three due to its direct attachment to the electronegative oxygen atom.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Figure 2. General workflow for NMR data acquisition.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures accurate integration.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are invaluable.

Figure 3. Logic diagram for using 2D NMR in structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. For this compound, COSY would confirm the coupling between H-3 and H-4, H-7 and H-8, and between the methylene and methyl protons of the ethoxy group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the 2-CH₃ protons to C-2 and C-3, and from the ethoxy protons to C-6.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions, analysis of analogous compounds, and established NMR principles, a detailed interpretation of the expected spectra has been presented. The guide also outlines a robust experimental protocol for acquiring high-quality NMR data and introduces advanced 2D NMR techniques for unambiguous structural confirmation. For researchers in drug discovery and development, a thorough understanding and application of these NMR methodologies are indispensable for the confident characterization of novel quinoline-based compounds.

References

While specific spectral data for this compound was not found in the immediate search, the principles and comparative data are drawn from established knowledge in NMR spectroscopy and the study of quinoline derivatives. The following resources provide a strong foundation for the information presented in this guide.

Unveiling the Therapeutic Promise of 6-Ethoxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Emergence of 6-Ethoxy-2-methylquinoline

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics, the versatility of the quinoline scaffold is well-established.[1] This guide focuses on a specific, yet promising derivative: this compound. While direct and extensive research on this particular molecule is emerging, its structural similarity to other biologically active quinolines, such as those with alkoxy substitutions, suggests a high potential for therapeutic applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential biological activities and detailed protocols for their investigation.

Our exploration of this compound is grounded in the established pharmacological profiles of related compounds. The presence of an ethoxy group at the 6-position and a methyl group at the 2-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, thereby conferring a unique therapeutic potential. This guide will delve into the plausible biological activities of this compound, including its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. For each proposed activity, a detailed, field-proven experimental protocol is provided to enable researchers to rigorously evaluate its efficacy and mechanism of action.

Chemical Properties and Synthesis

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Proposed Synthesis via Doebner-von Miller Reaction:

A plausible and efficient route for the synthesis of this compound is the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3] In this case, p-phenetidine (4-ethoxyaniline) would serve as the aniline component, and crotonaldehyde as the α,β-unsaturated aldehyde. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent.

Caption: Proposed Doebner-von Miller synthesis of this compound.

Potential Biological Activities and Investigative Protocols

Antimicrobial Activity

Rationale: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] It is hypothesized that this compound may exhibit similar activity, potentially disrupting bacterial cell division and leading to cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

b. Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh culture, pick several colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Inoculate each well with 100 µL of the prepared bacterial inoculum.

-

Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 35 ± 2 °C for 18-24 hours.[1]

-

-

Determination of MIC:

Caption: Workflow for the Broth Microdilution Assay.

Cytotoxic Activity

Rationale: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and disruption of cell signaling pathways.[7][8] The structural features of this compound warrant an investigation into its potential as an anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

a. Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

b. Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37 °C.[10]

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Anti-inflammatory Activity

Rationale: Several quinoline derivatives have been reported to possess anti-inflammatory properties.[11] This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. The structural features of this compound suggest that it may modulate inflammatory pathways.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[12]

a. Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

b. Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37 °C in a humidified incubator with 5% CO₂.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, add 50 µL of the supernatant to each well.

-

Add 50 µL of Griess reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Reading and Quantification:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on structurally related quinoline derivatives, it is highly plausible that this compound possesses significant antimicrobial, cytotoxic, and anti-inflammatory activities. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological effects.

Future research should focus on a comprehensive screening of this compound against a wide panel of bacterial and fungal pathogens, as well as a diverse range of cancer cell lines. Elucidation of its precise mechanism of action through further biochemical and molecular biology studies, such as topoisomerase inhibition assays, will be crucial for its development as a drug candidate.[6] Furthermore, structure-activity relationship (SAR) studies involving the synthesis and evaluation of related analogs will be instrumental in optimizing its potency and selectivity. The insights gained from these investigations will pave the way for the potential translation of this compound from a promising chemical entity to a valuable therapeutic agent.

References

-

Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals, 21(2), 219-227. [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335-19365. [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

Mondal, S., & Roy, N. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1), 1-10. [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

-

Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 24(20), 15155. [Link]

-

Kaur, M., & Singh, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 23-34. [Link]

-

Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1-20. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

-

Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14300. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. (n.d.). Northwest Life Science Specialties, LLC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Topoisomerase Assays. (2021). Current protocols in molecular biology, 134(1), e433. [Link]

-

Wang, D., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5840-5843. [Link]

Sources

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 6-Ethoxy-2-methylquinoline as a Precursor in Medicinal Chemistry

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] Within this class, 6-ethoxy-2-methylquinoline emerges as a particularly valuable precursor, offering a strategic combination of a modifiable core and reactive handles for molecular diversification. Its structure provides an ideal starting point for developing novel therapeutics, particularly in the realms of antimalarial, anticancer, and antimicrobial agents.[2][3] This guide provides an in-depth analysis of this compound, detailing its synthesis, key chemical transformations, and strategic application in drug discovery workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of next-generation pharmaceuticals.

The Strategic Importance of the Quinoline Core

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a structural motif found in numerous natural products (e.g., quinine) and synthetic drugs.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent scaffold for binding to biological targets. The diverse biological activities associated with quinoline derivatives—ranging from antimalarial and anticancer to anti-inflammatory and anti-HIV—underscore its significance in pharmaceutical development.[4][5] this compound is a prime exemplar of a functionalized quinoline, providing three key regions for synthetic manipulation: the reactive 2-methyl group, the electron-rich benzene ring, and the basic nitrogen atom of the pyridine ring.

Synthesis of the this compound Precursor

The efficient synthesis of the quinoline core is critical. While several named reactions exist for this purpose, the Doebner-von Miller reaction is exceptionally well-suited for preparing 2-methylquinolines.[6][7] This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.

The Doebner-von Miller Reaction: A Causal Analysis

The choice of the Doebner-von Miller synthesis for this compound is based on the ready availability of the starting material, 4-ethoxyaniline (p-phenetidine), and the reaction's inherent ability to construct the 2-methyl substituted quinoline ring in a single, acid-catalyzed process.[8] The reaction typically uses crotonaldehyde (generated in situ from acetaldehyde) or a similar precursor. The acidic conditions facilitate both the initial Michael addition and the subsequent electrophilic cyclization onto the electron-rich aromatic ring of the aniline, which is activated by the ethoxy group.

Caption: Mechanism of the Doebner-von Miller reaction for synthesizing this compound.

Comparative Analysis of Synthesis Routes

While the Doebner-von Miller reaction is highly effective, other classical methods can also be considered. The table below provides a comparative overview.

| Synthesis Method | Key Reactants | Typical Conditions | Advantages for this compound | Limitations |

| Doebner-von Miller | 4-Ethoxyaniline, α,β-Unsaturated Aldehyde/Ketone | Strong Acid (HCl, H₂SO₄) | Direct, one-pot synthesis from simple precursors.[6] | Can produce mixtures of isomers with unsymmetrical anilines. |

| Skraup Synthesis | 4-Ethoxyaniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | High-yielding for unsubstituted quinolines.[9][10] | Extremely exothermic and potentially violent; less direct for 2-methyl substitution.[11] |

| Friedländer Synthesis | 2-Amino-5-ethoxyacetophenone, Acetaldehyde | Base or Acid Catalysis | Unambiguous regiochemistry.[12] | Requires a more complex, pre-functionalized aniline starting material. |

| Combes Synthesis | 4-Ethoxyaniline, 1,3-Diketone (e.g., Acetylacetone) | Acid Catalysis | Good for synthesizing 2,4-dimethylquinolines.[13] | Not ideal for monosubstitution at the 2-position. |

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established literature procedures for the Doebner-von Miller reaction.[8]

-

Reagent Preparation: In a well-ventilated fume hood, charge a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with 4-ethoxyaniline (1.0 mol). Add concentrated hydrochloric acid (2.5 mol) slowly while stirring and cooling in an ice bath.

-

Reaction Initiation: To the resulting aniline hydrochloride slurry, add paraldehyde (1.5 mol) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C.

-

Heating and Reflux: After the addition is complete, heat the mixture to reflux (approx. 100-110°C) using a heating mantle. Maintain reflux for 4-6 hours. The mixture will darken significantly. Rationale: Heating drives the cyclization, dehydration, and oxidation steps to completion.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (approx. 2 kg) in a large beaker. Neutralize the acidic solution by the slow addition of concentrated aqueous sodium hydroxide (NaOH) until the pH is >10. This step must be performed with caution due to the heat generated. The product will separate as a dark oil or solid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 300 mL). Combine the organic layers. Causality: The basic quinoline product is soluble in organic solvents, allowing for its separation from inorganic salts.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

The 2-Methyl Group: A Gateway to Molecular Diversity

The true value of this compound as a precursor lies in the reactivity of the C2-methyl group. The proximity of the electron-withdrawing ring nitrogen acidifies the methyl protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. This provides a reliable "handle" for elaborating the molecule.

Key Transformation: Condensation to Styrylquinolines

A primary transformation is the acid- or base-catalyzed condensation with aldehydes to form 2-styrylquinoline derivatives.[14][15] These compounds are of significant interest, with many demonstrating potent antimalarial and anticancer activities.[4]

Caption: Condensation reaction pathway to form styrylquinoline derivatives.

Experimental Protocol: Synthesis of 6-Ethoxy-2-(4-chlorostyryl)quinoline

-

Setup: Combine this compound (10 mmol), 4-chlorobenzaldehyde (11 mmol), and acetic anhydride (20 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: Acetic anhydride acts as both the solvent and a dehydrating agent, driving the condensation reaction to completion.

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of a 20% aqueous sodium carbonate solution to neutralize the acetic anhydride and precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the solid from ethanol to yield the pure styrylquinoline derivative.

Applications in Drug Discovery

The synthetic pathways originating from this compound can be strategically applied to generate libraries of compounds for screening against various diseases.

Case Study: Antimalarial Drug Design